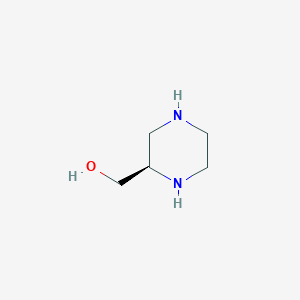

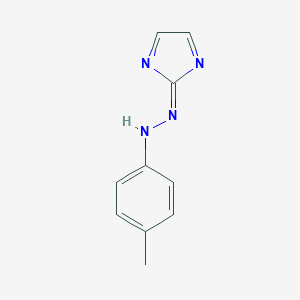

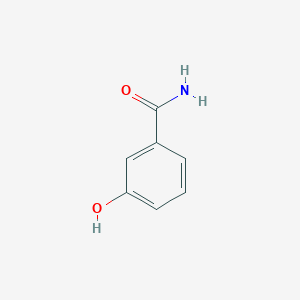

(R)-Piperazin-2-ylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research and Drug Development

- Adenosine A2a Receptor Antagonists : Piperazine derivatives have been identified as potent and selective adenosine A2a receptor antagonists. These compounds have shown oral activity in rodent models of Parkinson's disease, indicating their potential in treating neurodegenerative disorders (Vu et al., 2004).

- Melanocortin Receptors Ligands : Substituted piperazines have been synthesized as ligands for melanocortin receptors, showing selectivity for MC4R with submicromolar affinities. This research supports the development of treatments for conditions like obesity and erectile dysfunction (Mutulis et al., 2004).

- Antitumor and Antimicrobial Agents : Organotin(IV) derivatives containing piperazine moieties have demonstrated significant antibacterial, antifungal, and cytotoxic activity against ovarian cancer cells, presenting a new class of potential antitumor and antimicrobial agents (Shaheen et al., 2018).

Material Science and Environmental Applications

- Flame Retardants : Piperazine-phosphonates derivatives have been investigated for their application as flame retardants on cotton fabric. Their thermal decomposition mechanisms offer insights into enhancing fire safety in textiles (Nguyen et al., 2014).

- Carbon Dioxide Capture : Studies on the degradation of aqueous piperazine solutions in carbon dioxide capture processes highlight the compound's resistance to thermal degradation and oxidation. This finding is crucial for improving the efficiency and sustainability of CO2 capture technologies (Freeman et al., 2010).

Catalysis and Chemical Synthesis

- Heterogeneous Bifunctional Organocatalysis : The use of reduced graphene oxide as a support for piperazine has led to the development of an efficient catalyst for promoting vintage organic transformations, such as Knoevenagel, Michael, and aldol reactions. This approach enhances the scope of catalytic applications in synthetic organic chemistry (Rodrigo et al., 2014).

Safety And Hazards

This would involve studying the compound’s toxicity and any risks associated with its use or handling.

Zukünftige Richtungen

This would involve discussing potential areas for future research, such as new applications for the compound or ways to improve its synthesis.

Eigenschaften

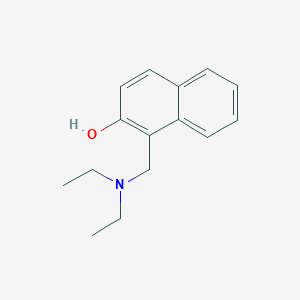

IUPAC Name |

[(2R)-piperazin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRSTRHGFGFVME-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Piperazin-2-ylmethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)